2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a quinoxaline ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a diketone, such as 1,2-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate reaction conditions.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: A simpler analog with similar trifluoromethyl and acetamide groups but lacking the quinoxaline ring.
2,2,2-Trifluoro-N-(trimethylsilyl)acetamide: Another analog with a trimethylsilyl group instead of the quinoxaline ring.
Uniqueness
2,2,2-Trifluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide is unique due to the presence of the quinoxaline ring, which imparts additional biological activity and chemical reactivity compared to its simpler analogs. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-9-6-7-11(23-16(25)17(18,19)20)10(8-9)14-15(24)22-13-5-3-2-4-12(13)21-14/h2-8H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVVLZCEKLZSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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